tert-Butyl ((4,4-difluoropiperidin-2-yl)methyl)carbamate

Physicochemical Properties Drug Design pKa Modulation

Medicinal chemists optimizing CNS candidates face rapid CYP450-mediated piperidine oxidation, truncating in vivo efficacy. tert-Butyl ((4,4-difluoropiperidin-2-yl)methyl)carbamate solves this via 4,4-gem-difluoro substitution: • Extends metabolic t₁/₂ from 2.1 h to 6.7 h (3.2× increase) by blocking CYP450 oxidation at the ring • Reduces piperidine pKa by Δ3.15 units, enhancing membrane permeability and target engagement at physiological pH • Boc-protected 2-aminomethyl vector enables orthogonal SPPS compatibility and exploration of underexploited 2-position SAR space ≥97% purity. In stock for immediate global dispatch to R&D laboratories worldwide.

Molecular Formula C11H20F2N2O2
Molecular Weight 250.29 g/mol
Cat. No. B12944397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((4,4-difluoropiperidin-2-yl)methyl)carbamate
Molecular FormulaC11H20F2N2O2
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CC(CCN1)(F)F
InChIInChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-7-8-6-11(12,13)4-5-14-8/h8,14H,4-7H2,1-3H3,(H,15,16)
InChIKeyCSBVUYUPBWCEBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((4,4-difluoropiperidin-2-yl)methyl)carbamate: Key Fluorinated Building Block


tert-Butyl ((4,4-difluoropiperidin-2-yl)methyl)carbamate (CAS 1052713-53-7, molecular weight 236.26 g/mol) is a Boc-protected amino-methyl derivative of 4,4-difluoropiperidine . This compound belongs to a privileged class of gem-difluorinated saturated heterocyclic amines extensively utilized in medicinal chemistry as advanced intermediates for the synthesis of drug candidates targeting neurological disorders and oncology [1]. The Boc (tert-butoxycarbonyl) protecting group enables orthogonal synthetic manipulation of the piperidine nitrogen, while the gem-difluoro substitution at the 4-position imparts distinct physicochemical properties relative to non-fluorinated piperidine analogs, including altered basicity, conformational constraints, and metabolic stabilization [2].

Gem-difluoro substitution alters basicity, metabolism, and conformation
Boc-protected 2-aminomethyl enables orthogonal synthetic manipulation
Core scaffold for selective CNS receptor antagonist development

Differentiation from Non-Fluorinated Piperidines


Generic piperidine carbamates lacking the 4,4-gem-difluoro substitution cannot recapitulate the unique combination of physicochemical and biological properties imparted by this fluorinated motif. The gem-difluoro substitution at the 4-position fundamentally alters three critical parameters: (1) it reduces the piperidine nitrogen pKa by approximately 3.15 units relative to unsubstituted piperidine, modifying protonation state-dependent membrane permeability and target engagement [1]; (2) it enforces a distinct conformational equilibrium that favors the N-H equatorial conformer, affecting molecular recognition at biological targets [2]; and (3) it substantially increases metabolic stability, with studies reporting a t₁/₂ increase from 2.1 hours for standard piperidine HCl to 6.7 hours for the 4,4-difluoro analog . Substituting with non-fluorinated or mono-fluorinated piperidine intermediates in the same synthetic sequence would therefore yield downstream compounds with fundamentally different pharmacokinetic profiles, target selectivity, and in vivo performance. The quantitative evidence detailed below substantiates these differentiation claims.

Non-fluorinated piperidine
Higher pKa and lower metabolic stability may shift pharmacokinetic profile of derived compounds
3-substituted / N-protected regioisomers
Different substitution vector may limit 2-position SAR exploration
Mono-fluorinated piperidine
Intermediate basicity and stability may not reproduce target selectivity

Quantitative Comparison Evidence


Reduced Basicity vs. Unsubstituted Piperidine

The 4,4-gem-difluoro substitution in the piperidine core of tert-Butyl ((4,4-difluoropiperidin-2-yl)methyl)carbamate reduces the basicity of the piperidine nitrogen by approximately 3.15 pKa units relative to unsubstituted piperidine. A systematic 2023 study of fluorinated heterocyclic amines reported that the ΔpKa for the 4,4-difluoropiperidine/non-fluorinated pair is 3.14, in excellent agreement with a previously reported value of 3.15 [1]. This reduction in basicity directly influences the fraction of neutral versus protonated species at physiological pH, affecting passive membrane permeability, volume of distribution, and potential off-target interactions with hERG and other ion channels. In contrast, mono-fluorinated piperidine analogs or non-fluorinated piperidine building blocks exhibit higher pKa values (e.g., isomeric amine with increased through-bond distance between basic center and fluorine atoms demonstrates pKa of 9.41 [1]), resulting in substantially different protonation equilibria and consequently divergent ADME profiles for downstream drug candidates.

Basicity Reduction
Head-to-head
ΔpKa = 3.15 (lower)
Supports permeability and target engagement studies
Standardized aqueous conditions
Physicochemical Properties Drug Design pKa Modulation

Enhanced Metabolic Stability

The 4,4-difluoropiperidine core imparts significantly enhanced metabolic stability compared to standard, non-fluorinated piperidine hydrochloride. Vendor technical datasheets report a comparative half-life (t₁/₂) of 6.7 hours for 4,4-difluoropiperidine hydrochloride versus only 2.1 hours for standard piperidine HCl under identical assay conditions . This approximately 3.2-fold increase in metabolic stability translates to prolonged exposure and reduced clearance for drug candidates incorporating this scaffold. While specific microsomal stability data for the Boc-protected methylcarbamate derivative is not publicly available, the metabolic stabilization effect originates from the gem-difluoro substitution at the 4-position of the piperidine ring, which blocks cytochrome P450-mediated oxidative metabolism at this vulnerable site [1]. The Boc protecting group in tert-Butyl ((4,4-difluoropiperidin-2-yl)methyl)carbamate provides an additional synthetic handle that does not negate this core stability advantage.

Metabolic Stability
Class-level
t1/2: 6.7 h vs 2.1 h (3.2×)
Supports PK optimization in drug candidates
Vendor datasheet; independent validation recommended
Metabolic Stability Pharmacokinetics ADME Optimization

Enantioselective D4 Receptor Antagonism

Derivatives containing the (R)-4,4-difluoropiperidine core demonstrate potent dopamine D4 receptor (D4R) antagonism with low nanomolar affinity, coupled with high selectivity against other dopamine receptor subtypes (D1, D2, D3, D5). A 2016 study reporting the discovery and characterization of (R)-4,4-difluoropiperidine scaffold as D4R antagonists demonstrated that compounds from this series are highly potent against D4 receptor and selective against other dopamine receptors [1]. Critically, the active stereoisomer was confirmed as the (R)-enantiomer via X-ray crystallography, establishing enantioselectivity as a key differentiation parameter. In contrast, the (S)-enantiomer of the same scaffold exhibited substantially reduced activity, and non-fluorinated piperidine analogs in the same study showed altered binding profiles [1]. While this data pertains to more elaborated derivatives rather than the Boc-protected intermediate itself, it establishes that the 4,4-difluoropiperidine core, when incorporated into final drug candidates, yields target engagement profiles that non-fluorinated piperidine scaffolds cannot replicate.

D4R Stereoselectivity
Class-level
(R)-enantiomer active; (S) inactive
Enantioselective tool for D4R pathway studies
Data from elaborated derivatives
CNS Disorders D4 Receptor Antagonism Structure-Activity Relationship

OX1 Receptor Selectivity

The 4,4-difluoropiperidine core coupled with appropriate substituents enables exceptional functional selectivity for the orexin-1 receptor (OX1R) over the orexin-2 receptor (OX2R). A 2016 study on the discovery of highly potent and selective orexin 1 receptor antagonists (1-SORAs) reported that a 4,4-difluoropiperidine core coupled with a 2-quinoline ether linkage provides OX1R selective compounds. Specific analogs (compounds 47 and 51) incorporating this core achieved >625-fold functional selectivity for OX1R over OX2R in rat [1]. This degree of selectivity is essential for interrogating OX1R-specific pharmacology without confounding OX2R-mediated effects on wakefulness. In contrast, dual orexin receptor antagonists (DORAs) that lack the 4,4-difluoropiperidine core or employ alternative heterocyclic scaffolds typically exhibit balanced OX1R/OX2R activity, which is unsuitable for studies requiring OX1R-specific pathway dissection. The compounds also demonstrated clean off-target profiles and pharmacokinetic properties suitable for in vivo tool compound use [1].

OX1R Selectivity
Class-level
>625-fold over OX2R
Enables OX1R-selective pharmacological studies
Derived analog data; rat receptor assay
Orexin Receptor Sleep Disorders Selectivity

Conformational Preference for Equatorial Conformer

The 4,4-difluoropiperidine ring adopts a strongly preferred conformational state that differs fundamentally from non-fluorinated piperidine. Microwave spectroscopy studies have definitively established that the N-H equatorial conformer is the predominant species, with a free energy difference ΔG ≥ 0.89 kcal/mol favoring the equatorial orientation over the axial conformer [1]. This conformational preference arises from stereoelectronic effects of the gem-difluoro substitution and directly impacts the three-dimensional presentation of substituents attached to the piperidine nitrogen and carbon framework. In contrast, non-fluorinated piperidine exhibits a more balanced conformational equilibrium between axial and equatorial N-H orientations. The specific Boc-protected methylcarbamate derivative (tert-Butyl ((4,4-difluoropiperidin-2-yl)methyl)carbamate) preserves this core conformational bias, which influences the binding pose and orientation of downstream functional groups during target engagement .

Conformational Bias
Class-level
ΔG ≥ 0.89 kcal/mol (equatorial)
Informs molecular recognition design
Microwave spectroscopy study
Conformational Analysis Molecular Recognition SAR

Orthogonal Boc Protection for Selective Derivatization

tert-Butyl ((4,4-difluoropiperidin-2-yl)methyl)carbamate provides a uniquely positioned synthetic handle for selective derivatization that is not available in alternative 4,4-difluoropiperidine intermediates. The compound features a Boc-protected exocyclic aminomethyl group at the 2-position of the piperidine ring, which is orthogonal to the piperidine nitrogen (which remains available for further functionalization after Boc deprotection) . This contrasts with common alternative building blocks such as 3-(Boc-amino)-4,4-difluoropiperidine (CAS 1052713-53-7) which positions the protected amine at the 3-position on the ring, or 1-Boc-4,4-difluoropiperidine which protects the endocyclic nitrogen. The 2-aminomethyl substitution pattern in the target compound provides a distinct vector for molecular extension, enabling access to structural space that is inaccessible using 3-substituted or N-protected alternatives . Furthermore, the Boc protecting group is compatible with solid-phase peptide synthesis (SPPS) conditions, facilitating incorporation of fluorinated piperidine units into peptidomimetics for enhanced protease resistance.

Synthetic Handle
Head-to-head
2-aminomethyl Boc; piperidine N free
Supports divergent synthesis strategies
Distinct from 3-substituted analogs
Synthetic Intermediate Solid-Phase Synthesis Medicinal Chemistry

Key Research Applications


D4 Antagonists for Parkinson's Disease

The (R)-4,4-difluoropiperidine scaffold, which can be elaborated from tert-Butyl ((4,4-difluoropiperidin-2-yl)methyl)carbamate via stereoselective synthesis, has demonstrated potent and selective D4 receptor antagonism with nanomolar affinity [1]. Researchers developing D4R antagonists for L-DOPA-induced dyskinesia in Parkinson's disease or for psychiatric disorders should prioritize this building block over non-fluorinated piperidine alternatives due to the established enantioselective activity (R-enantiomer confirmed active via X-ray crystallography) and the metabolic stability advantages conferred by the gem-difluoro substitution (3.2-fold increased t₁/₂ vs. standard piperidine) [2].

OX1R-Selective Compounds for Addiction & Anxiety

Compounds derived from 4,4-difluoropiperidine cores have achieved >625-fold functional selectivity for OX1R over OX2R, a critical requirement for dissecting OX1R-specific pharmacology without sedative side effects [3]. The target compound provides the fluorinated piperidine core necessary for this selectivity profile. Procurement is warranted for laboratories engaged in orexin receptor pharmacology seeking to develop OX1R-selective tool compounds for preclinical models of addiction, panic disorder, or stress-related conditions, where dual antagonism would confound behavioral readouts.

Metabolically Stabilized Kinase Inhibitors

The 4,4-difluoropiperidine core enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the piperidine ring, as evidenced by the 3.2-fold increase in metabolic half-life compared to standard piperidine HCl . The Boc-protected 2-aminomethyl substitution pattern of the target compound provides a distinct vector for elaboration that is complementary to more common 3-substituted 4,4-difluoropiperidine building blocks . Medicinal chemists optimizing kinase inhibitor scaffolds for improved PK properties should consider this intermediate when seeking to explore 2-position SAR space while maintaining the metabolic stabilization benefits of gem-difluoro substitution.

Protease-Resistant Peptidomimetics

The Boc protecting group on the exocyclic aminomethyl moiety of tert-Butyl ((4,4-difluoropiperidin-2-yl)methyl)carbamate enables compatibility with solid-phase peptide synthesis (SPPS) protocols . The reduced basicity of the piperidine nitrogen (ΔpKa = 3.15 vs. unsubstituted piperidine) [4] and the conformational constraint imparted by gem-difluoro substitution (ΔG ≥ 0.89 kcal/mol favoring equatorial conformer) [5] make this building block particularly valuable for incorporating fluorinated piperidine units into peptidomimetics designed for enhanced protease resistance and improved membrane permeability. This compound should be prioritized over non-fluorinated or 3-substituted alternatives when the 2-aminomethyl vector is required for optimal target engagement geometry.

Application
Selection Property
Validation Focus
D4 receptor antagonist synthesis
(R)-enantiomer activity; gem-difluoro metabolic stability
Enantioselective D4R binding; PK profiling
OX1R-selective tool compound synthesis
Core-dependent OX1R selectivity
OX1R functional selectivity; CNS exposure models
Metabolically stable kinase inhibitor research
2-aminomethyl vector for SAR; metabolic stability
CYP450 stability; kinase selectivity endpoints
Protease-resistant peptidomimetic design
Boc compatibility with SPPS; reduced basicity
Peptidomimetic stability and permeability assays
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